A Technical Guide to the Theoretical Properties of Chlorosulfonic Acid
A Technical Guide to the Theoretical Properties of Chlorosulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Chlorosulfonic acid (CSA) is a highly corrosive and reactive substance. It reacts violently with water and can cause severe burns upon contact.[1][2][3] All handling and experiments should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. This document is intended for informational purposes only and does not constitute a substitute for rigorous safety protocols and primary experimental literature.
Introduction
Chlorosulfonic acid (ClSO₃H), also known as chlorosulfuric acid, is a versatile and powerful reagent widely employed in organic synthesis.[4][5] It serves as a potent agent for sulfonation, sulfation, chlorosulfonation, and cyclization reactions, making it a key building block in the synthesis of pharmaceuticals, detergents, dyes, and ion-exchange resins.[4][5] This guide provides an in-depth overview of the core theoretical properties of chlorosulfonic acid, including its molecular structure, physicochemical characteristics, spectroscopic data, and reactivity. Quantitative data is summarized for clarity, and key concepts are illustrated through diagrams.
Molecular and Structural Properties
Chlorosulfonic acid is a tetrahedral molecule, structurally analogous to sulfuric acid with one hydroxyl group replaced by a chlorine atom.[5][6] The molecule's descriptive formula is often written as SO₂(OH)Cl to emphasize its structure.[6]
Key Identifiers and Physical Properties
A summary of the fundamental properties of chlorosulfonic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | ClHO₃S | [7][8][9] |
| Molecular Weight | 116.52 g/mol | [7][10][11] |
| CAS Registry Number | 7790-94-5 | [7][12] |
| Appearance | Colorless to yellow fuming liquid | [1][13] |
| Odor | Pungent, acrid | [1][2] |
| Density | 1.753 g/mL at 25 °C | [14][15] |
| Melting Point | -80 °C (-112 °F) | [11][12] |
| Boiling Point | 151-152 °C at 755 mmHg | [11][14] |
| Vapor Pressure | 1 mmHg at 20 °C | [16] |
| Refractive Index (n²⁰/D) | 1.433 | [14][15] |
Molecular Geometry
Thermodynamic and Spectroscopic Properties
The thermodynamic and spectroscopic data are crucial for understanding the stability, reactivity, and analytical characterization of chlorosulfonic acid.
Thermodynamic Data
Key thermodynamic parameters for chlorosulfonic acid are summarized in Table 2.
| Property | Value | Unit |
| Enthalpy of Formation (ΔfH°gas) | -664.65 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -668.17 | kJ/mol |
| Enthalpy of Vaporization (ΔvapH°) | 55.29 | kJ/mol |
| Enthalpy of Fusion (ΔfusH°) | 15.42 | kJ/mol |
| Ideal Gas Heat Capacity (Cpg) | 86.28 (at 376.79 K) | J/mol·K |
(Data sourced from Cheméo using the Joback Method)[10]
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of chlorosulfonic acid is characterized by strong absorptions corresponding to the S=O, S-O, S-Cl, and O-H functional groups. The sulfonyl group (-SO₂-) typically shows strong asymmetric and symmetric stretching vibrations.[14][17]
-
S=O Asymmetric Stretch: ~1366 cm⁻¹[17]
-
S=O Symmetric Stretch: ~1166 cm⁻¹[17]
-
Other vibrations corresponding to S-Cl and S-OH bonds are also present.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of hydrogen atoms attached to carbon, ¹H NMR is of limited use for the pure compound but is essential for characterizing its reaction products, such as arenesulfonyl chlorides.[18][19] Similarly, ¹³C NMR is used to analyze the organic products of its reactions.[20]
Chemical Properties and Reactivity
Chlorosulfonic acid is a highly reactive compound, acting as a strong acid and a powerful sulfonating, dehydrating, oxidizing, and chlorinating agent.[2][14]
Hydrolysis
One of the most notable reactions of chlorosulfonic acid is its violent, exothermic reaction with water. This hydrolysis produces sulfuric acid and hydrogen chloride gas, resulting in copious white fumes.[1][21]
Reaction: ClSO₃H + H₂O → H₂SO₄ + HCl[21]
This reactivity underscores the need for stringent anhydrous conditions during its use in organic synthesis.
Electrophilic Aromatic Substitution (Sulfonation)
Chlorosulfonic acid is a premier reagent for the sulfonation and chlorosulfonation of aromatic compounds. The reaction mechanism is complex and can vary with temperature and substrate.[4][22]
-
At low temperatures , the intact chlorosulfonic acid molecule or the electrophile SO₂Cl⁺ may be the reacting species.[4][22]
-
At higher temperatures , decomposition can generate sulfur trioxide (SO₃), which then acts as the sulfonating agent.[4][22]
The general process involves an electrophilic attack on the aromatic ring to form a sulfonic acid, which can then be converted to a sulfonyl chloride in the presence of excess reagent.[22][23] This is a cornerstone reaction for producing sulfa drugs and other key pharmaceutical intermediates.[4]
Experimental Protocols: Principles of Analysis
Detailed, step-by-step experimental protocols are beyond the scope of this guide and must be sourced from primary, peer-reviewed literature. However, the principles behind common analytical methods for quality control are outlined below.
Purity Assay by Titration
The purity of industrial chlorosulfonic acid can be determined using a two-step titration method. This approach allows for the quantification of total acidity and the chloride content.
Principle of Methodology:
-
Sample Preparation: A known weight of chlorosulfonic acid is carefully hydrolyzed in a controlled manner, typically by adding it to a cooled aqueous solution or a mixture of water and an inert solvent to manage the exothermic reaction. This converts the chlorosulfonic acid into sulfuric acid and hydrochloric acid.
-
Total Acidity Titration: The resulting acidic solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a potentiometric endpoint or an appropriate indicator.[24] This first step determines the total moles of H⁺ from both the sulfuric and hydrochloric acids.
-
Chloride Content Titration (Argentometric): Following the neutralization, the same solution is then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃).[24] The silver ions react with the chloride ions to form a silver chloride (AgCl) precipitate. The endpoint can be determined potentiometrically or with an indicator like potassium chromate (B82759) (Mohr's method).
-
Calculation: By using the volumes of titrant from both steps, the individual concentrations of the precursor acids, and thus the purity of the original chlorosulfonic acid, can be calculated.[24]
Another proposed method involves a precipitation titration where excess barium chloride is added to precipitate sulfate (B86663) ions after hydrolysis. The excess barium is then back-titrated with a standardized EDTA solution.[25]
References
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- 2. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 3. macro.lsu.edu [macro.lsu.edu]
- 4. api.pageplace.de [api.pageplace.de]
- 5. researchgate.net [researchgate.net]
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- 7. Chloridosulfuric acid [webbook.nist.gov]
- 8. Chloridosulfuric acid [webbook.nist.gov]
- 9. Chloridosulfuric acid [webbook.nist.gov]
- 10. chemeo.com [chemeo.com]
- 11. Chlorosulfonic Acid [drugfuture.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. 氯磺酸,99% ClSO3H [sigmaaldrich.com]
- 16. atul.co.in [atul.co.in]
- 17. researchgate.net [researchgate.net]
- 18. 4-Chlorobenzenesulfonic acid(98-66-8) 1H NMR spectrum [chemicalbook.com]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. 4-(CHLOROSULFONYL)BENZOIC ACID(10130-89-9) 13C NMR [m.chemicalbook.com]
- 21. Chlorosulfuric acid - Sciencemadness Wiki [sciencemadness.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. CN105301176A - Analysis method of industrial chlorosulfonic acid - Google Patents [patents.google.com]
- 25. CN105548162B - The assay method of chlorosulfuric acid in thionyl chloride - Google Patents [patents.google.com]
